molecular formula C18H12N2O5 B12895751 2-(5-Nitro-2-furyl-1,3-butadienyl)-4-quinolinecarboxylic acid CAS No. 31432-65-2

2-(5-Nitro-2-furyl-1,3-butadienyl)-4-quinolinecarboxylic acid

Cat. No.: B12895751
CAS No.: 31432-65-2
M. Wt: 336.3 g/mol
InChI Key: UUMZAIXYAMIKRH-IJIVKGSJSA-N
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Description

2-(4-(5-Nitrofuran-2-yl)buta-1,3-dien-1-yl)quinoline-4-carboxylic acid is a complex organic compound that belongs to the class of heterocyclic aromatic compounds. This compound is characterized by the presence of a quinoline ring fused with a nitrofuran moiety, connected via a butadiene linker. The unique structure of this compound makes it a subject of interest in various fields of scientific research, particularly in medicinal chemistry due to its potential biological activities.

Preparation Methods

The synthesis of 2-(4-(5-Nitrofuran-2-yl)buta-1,3-dien-1-yl)quinoline-4-carboxylic acid involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Chemical Reactions Analysis

2-(4-(5-Nitrofuran-2-yl)buta-1,3-dien-1-yl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like palladium on carbon, and various nucleophiles and electrophiles depending on the desired substitution.

Scientific Research Applications

2-(4-(5-Nitrofuran-2-yl)buta-1,3-dien-1-yl)quinoline-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-(5-Nitrofuran-2-yl)buta-1,3-dien-1-yl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets. The nitrofuran moiety is known to undergo redox cycling, generating reactive oxygen species that can damage cellular components. The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death . These combined effects make the compound a potent antimicrobial and anticancer agent.

Comparison with Similar Compounds

Similar compounds to 2-(4-(5-Nitrofuran-2-yl)buta-1,3-dien-1-yl)quinoline-4-carboxylic acid include other nitrofuran derivatives and quinoline-based compounds. For example:

The uniqueness of 2-(4-(5-Nitrofuran-2-yl)buta-1,3-dien-1-yl)quinoline-4-carboxylic acid lies in its combined structure, which allows it to exhibit a broader range of biological activities compared to its individual components.

Biological Activity

2-(5-Nitro-2-furyl-1,3-butadienyl)-4-quinolinecarboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its antibacterial properties, cytotoxicity, and underlying mechanisms, supported by case studies and research findings.

Chemical Structure

The compound can be characterized by the following structural formula:

CxHyNzOw\text{C}_x\text{H}_y\text{N}_z\text{O}_w

Where xx, yy, zz, and ww represent the number of carbon, hydrogen, nitrogen, and oxygen atoms, respectively. The presence of the nitro group and quinoline structure contributes to its biological activity.

Antibacterial Activity

Research has demonstrated that derivatives of quinolinecarboxylic acids exhibit varying degrees of antibacterial activity. A study evaluated several compounds similar to this compound against multiple bacterial strains including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.

Table 1: Antibacterial Activity Comparison

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
5aS. aureus64 μg/mL
5bE. coli128 μg/mL
5aB. subtilis>256 μg/mL
5bMRSA>256 μg/mL

The results indicate that compound 5a showed significant antibacterial activity against S. aureus, while both compounds exhibited weak activity against P. aeruginosa and MRSA strains .

Cytotoxicity Studies

The cytotoxic effects of this compound were assessed using mouse macrophage cell lines (RAW 264.7). The MTT assay revealed that the compound exhibited low cytotoxicity with IC50 values comparable to standard antibiotics like ampicillin and gentamicin.

Table 2: Cytotoxicity Results

CompoundIC50 (μg/mL)
5a98.2
4a56.8

These findings suggest a favorable safety profile for further development as an antibacterial agent .

The mechanism by which this compound exerts its antibacterial effects may involve the disruption of bacterial cell wall synthesis or interference with DNA replication processes. The nitro group is hypothesized to play a crucial role in these interactions by generating reactive nitrogen species that can damage bacterial DNA .

Case Studies

  • Study on Antimicrobial Efficacy : A recent investigation focused on the antimicrobial efficacy of quinoline derivatives, including our compound of interest. It was found that modifications in the side chains significantly influenced antibacterial potency, with longer chains enhancing activity against Gram-positive bacteria like S. aureus .
  • Cytotoxicity Assessment : Another study evaluated the cytotoxic effects of various quinoline derivatives on human cancer cell lines. The results indicated that while some derivatives exhibited promising anticancer properties, they also posed risks of high cytotoxicity, necessitating further optimization for therapeutic use .

Properties

CAS No.

31432-65-2

Molecular Formula

C18H12N2O5

Molecular Weight

336.3 g/mol

IUPAC Name

2-[(1E,3E)-4-(5-nitrofuran-2-yl)buta-1,3-dienyl]quinoline-4-carboxylic acid

InChI

InChI=1S/C18H12N2O5/c21-18(22)15-11-12(19-16-8-4-3-7-14(15)16)5-1-2-6-13-9-10-17(25-13)20(23)24/h1-11H,(H,21,22)/b5-1+,6-2+

InChI Key

UUMZAIXYAMIKRH-IJIVKGSJSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CC(=N2)/C=C/C=C/C3=CC=C(O3)[N+](=O)[O-])C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C=CC=CC3=CC=C(O3)[N+](=O)[O-])C(=O)O

Origin of Product

United States

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